molecular formula C25H19N3O3 B2982917 5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902278-39-1

5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2982917
CAS No.: 902278-39-1
M. Wt: 409.445
InChI Key: DGFVWZSHGDDPJL-UHFFFAOYSA-N
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Description

5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of 1H-pyrazolo[3,4-b]quinolines, complex heterocyclic systems known for their versatile photophysical and biological properties . This multi-ring system is composed of fused pyrazole and quinoline fragments, a structure that has been of scientific interest for over a century. Researchers utilize this class of compounds primarily in the development of fluorescent sensors and as core structures in the synthesis of novel materials, such as those for organic electroluminescent cells (OLEDs) . The compound's structure can be modified with various substituents, which greatly influences its physical and photophysical characteristics, making it a valuable scaffold in materials science and chemical biology research . The main synthetic methods for creating this heterocyclic system include Friedländer condensation, multicomponent reactions, and synthesis from anthranilic acid derivatives . While related quinoline compounds are widely investigated for their biological activities, including as antimalarial agents where they are known to interfere with heme crystallization in parasites , the specific research applications for this particular derivative are focused on its role as a building block in heterocyclic chemistry and photophysical studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

8-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-29-21-10-6-5-9-17(21)13-28-14-19-24(16-7-3-2-4-8-16)26-27-25(19)18-11-22-23(12-20(18)28)31-15-30-22/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVWZSHGDDPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anti-cancer properties, supported by relevant data and case studies.

  • Molecular Formula : C25_{25}H19_{19}N3_3O3_3
  • Molecular Weight : 409.4 g/mol
  • CAS Number : 902278-39-1

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among these derivatives, compounds showed varying degrees of effectiveness:

CompoundIC50 (μM)Notes
2a0.39Highly cytotoxic (9% survival at 10 μM)
2bNot specifiedLess potent than 2a
2cNot specifiedDecreased cytotoxicity compared to 2a

The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory responses .

Anticancer Activity

The anticancer potential of pyrazoloquinoline derivatives has been explored through various in vitro studies. A notable study evaluated the anti-proliferative effects against several cancer cell lines using the MTT assay:

Cell LineCompound TestedInhibition (%)
A5498cHigh
HT-298fHigh
MKN-4510cModerate
U87MG10fModerate
SMMC-772110iLow
H46010pModerate

Compounds with electron-withdrawing substituents (e.g., Cl) exhibited higher inhibition rates compared to those with electron-donating groups (e.g., OCH3_3) .

Case Studies

  • Study on Anti-inflammatory Mechanism :
    • The study focused on the structural optimization of pyrazolo[4,3-c]quinoline derivatives. It was found that ortho-substitution of electron-donating groups on the phenyl ring reduced both inhibitory activity and cytotoxicity. This highlights the importance of molecular structure in determining biological activity .
  • Evaluation of Anticancer Properties :
    • A multi-component reaction involving pyrazoloquinoline derivatives led to the synthesis of compounds that were tested against multiple cancer cell lines. Results indicated that specific structural features significantly influenced their anti-proliferative activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substitutions, core modifications, and biological activities:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
5-(2-Methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline + [1,3]dioxolo[4,5-g] 2-Methoxybenzyl (C5), Phenyl (C3) Potential anticancer, anti-inflammatory
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline + [1,4]dioxino[2,3-g] 3-Fluorobenzyl (C5), 4-Ethylphenyl (C3), Dihydro Structural rigidity reduced due to dihydro
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 4-Methylbenzyl (C5), 8-Methyl (C8) Increased lipophilicity
Fused pyrazolo[4,3-c]quinoline derivatives (e.g., CGS-9896) Pyrazolo[4,3-c]quinoline Varied alkyl/aryl groups Anti-angiogenic, tumor growth inhibition (MCF-7, Hela cells)
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline Pyrazolo[4,3-c]quinoline 4-Ethoxyphenyl (C3), 3-Methoxybenzyl (C5) Enhanced solubility due to multiple methoxy groups
Maculine (9-methoxy[1,3]dioxolo[4,5-g]furo[2,3-b]quinoline) Furo[2,3-b]quinoline + [1,3]dioxolo[4,5-g] Methoxy (C9) Antifungal, antibacterial (Rutaceae-derived)

Key Findings:

Substituent Effects: The 2-methoxybenzyl group in the target compound may improve receptor binding compared to non-polar substituents (e.g., 4-methylbenzyl in ). Fluorinated analogs (e.g., 3-fluorobenzyl in ) could enhance metabolic stability but may reduce solubility.

Core Modifications: The [1,3]dioxolo[4,5-g] moiety in the target compound confers rigidity, whereas the [1,4]dioxino[2,3-g] group in introduces a saturated ring, reducing planarity and possibly affinity for planar binding pockets. Dihydro derivatives (e.g., ) exhibit reduced aromaticity, which may alter interaction with π-π stacking-dependent targets.

Maculine (), though structurally distinct (furoquinoline vs. pyrazoloquinoline), highlights the pharmacological relevance of [1,3]dioxolo-fused systems.

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